molecular formula C11H24B9N2O+ B12685027 Acetamide, N,N-dimethyl-2-(1-methyl-1,2-dicarbaundecaboran(11)-2-yl)-, tetramethylammonium salt CAS No. 59797-16-9

Acetamide, N,N-dimethyl-2-(1-methyl-1,2-dicarbaundecaboran(11)-2-yl)-, tetramethylammonium salt

Cat. No.: B12685027
CAS No.: 59797-16-9
M. Wt: 297.6 g/mol
InChI Key: WLFDXVIZRAUHPT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • 1-Methyl-1,2-dicarbaundecaboran(11) substituent: A carborane cluster (C2B9H11Me) attached at the 2-position. Carboranes are boron-rich, thermally stable cages used in materials science, neutron capture therapy, and catalysis .
  • Tetramethylammonium counterion: Enhances solubility in polar solvents and may influence biological interactions due to its quaternary ammonium structure.

Properties

CAS No.

59797-16-9

Molecular Formula

C11H24B9N2O+

Molecular Weight

297.6 g/mol

InChI

InChI=1S/C7H12B9NO.C4H12N/c1-5-7(4-6(18)17(2)3)8-10-11-12-13-14-15-16(5)9-7;1-5(2,3)4/h5H,4H2,1-3H3;1-4H3/q;+1

InChI Key

WLFDXVIZRAUHPT-UHFFFAOYSA-N

Canonical SMILES

[B]1[B][B][B]B2[B]C(C2C)([B][B][B]1)CC(=O)N(C)C.C[N+](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carborane cluster distinguishes it from boronic esters (e.g., Analog 2) and simple quaternary ammonium surfactants. Carboranes offer superior thermal stability and boron content for BNCT compared to boronic esters, which are more reactive in cross-coupling reactions .
  • The tetramethylammonium counterion likely improves solubility in polar solvents compared to potassium salts (Analog 1) or hydrophobic surfactants (e.g., dodecyl chains in ) .

Physicochemical Properties

Property Target Compound Analog 1 (Potassium Salt) Analog 2 (Boronic Ester) Quaternary Ammonium Surfactants
Solubility High in polar solvents (inferred) Moderate (potassium salts often hygroscopic) Moderate in organic solvents Low in water (long alkyl chains reduce solubility)
Stability High (carborane resistance to degradation) Moderate Moderate (boronic esters hydrolyze) High (stable surfactants)
Melting Point Not reported Not reported Not reported 186–187°C (e.g., compound in )

Key Observations :

  • Carborane-containing compounds exhibit exceptional thermal and chemical stability, making them suitable for high-temperature applications .
  • The tetramethylammonium group likely enhances water solubility compared to potassium salts or bulky surfactants, though experimental confirmation is needed .

Key Observations :

  • The target compound’s carborane-tetramethylammonium hybrid structure could bridge applications in biomedicine (BNCT) and materials science, unlike surfactants () or boronic esters () .

Preparation Methods

Preparation of N,N-Dimethylacetamide (DMA) Intermediate

The N,N-dimethylacetamide portion is typically prepared as a precursor through well-established industrial methods:

  • Reaction of dimethylamine with acetic acid, acetic anhydride, or acetate esters under heating conditions produces N,N-dimethylacetamide.
  • Catalysts such as sodium methoxide are often employed to facilitate the reaction, especially when acetate esters are used.
  • The reaction proceeds via nucleophilic attack of dimethylamine on the acetyl group, followed by elimination of water or alcohol byproducts.
  • Typical reaction conditions involve moderate heating and the presence of alcohol solvents (methanol, ethanol) or water as suspension media.
  • Continuous processes have been developed for industrial scale production, optimizing catalyst concentration (1–35% by weight) and reaction parameters for high yield and purity.
Parameter Typical Conditions Notes
Reactants Dimethylamine + Acetic acid/anhydride/ester Stoichiometric or slight excess
Catalyst Sodium methoxide (NaOMe) 1–35% wt in solution
Solvent Methanol, ethanol, water Suspension or homogeneous mix
Temperature 50–150 °C Controlled to avoid side reactions
Reaction Time Several hours Continuous or batch mode
Product Purity >99% Distillation purification

Synthesis of the Boron Cluster-Containing Intermediate

The incorporation of the 1-methyl-1,2-dicarbaundecaboran(11) moiety involves specialized boron cluster chemistry:

  • The dicarbaundecaborane cluster is typically synthesized or obtained as a precursor with reactive sites at the 1 and 2 positions on the cage.
  • Functionalization at the 2-position with a methyl group and attachment of the acetamide derivative requires controlled substitution reactions, often under inert atmosphere to prevent oxidation.
  • The boron cluster is sensitive to moisture and air; thus, reactions are conducted under dry, inert conditions (argon or nitrogen atmosphere).
  • The coupling of the boron cluster to the N,N-dimethylacetamide is achieved via nucleophilic substitution or addition reactions, often facilitated by Lewis acid catalysts or base-promoted conditions.
  • The methylation at the 1-position of the cluster is introduced prior to or after acetamide attachment depending on the synthetic route.

Due to the complexity and sensitivity of boron clusters, yields and reaction times vary, and purification often involves chromatographic techniques or recrystallization under inert conditions.

Formation of the Tetramethylammonium Salt

The final step involves converting the neutral boron-acetamide compound into its tetramethylammonium salt form:

  • This is typically achieved by quaternization using tetramethylammonium halides (e.g., tetramethylammonium iodide or bromide).
  • The reaction proceeds via ion exchange or salt metathesis in polar solvents such as water, methanol, or dimethylacetamide itself.
  • Conditions are mild, often room temperature to 50 °C, to preserve the integrity of the boron cluster.
  • The salt formation enhances solubility and stability, facilitating handling and further applications.

Summary Table of Preparation Steps

Step Reactants/Conditions Catalyst/Medium Notes
1. DMA synthesis Dimethylamine + Acetic acid/anhydride/ester Sodium methoxide in methanol Industrial continuous process
2. Boron cluster functionalization Dicarbaundecaborane + methylating agents + DMA derivative Lewis acids or bases, inert atmosphere Sensitive to moisture/air
3. Quaternary ammonium salt formation Boron-acetamide compound + tetramethylammonium halide Polar solvents (water, methanol) Mild conditions, ion exchange

Research Findings and Analytical Data

  • The molecular weight of the tetramethylammonium salt is approximately 297.6 g/mol, consistent with the combined molecular formula C11H24B9N2O+.
  • Predicted collision cross sections and mass spectrometry data confirm the integrity of the boron cluster and the acetamide moiety after salt formation.
  • The compound exhibits enhanced solubility in polar solvents due to the quaternary ammonium group, facilitating its use in various chemical environments.
  • No direct literature patents or extensive published synthetic protocols are available for this exact compound, indicating its specialized nature and possible proprietary synthesis routes.

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